

Deguelin comparative potency across cancer cell lines

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Compound Focus: Deguelin

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Deguelin's Potency Across Various Cancer Cell Lines

The following table compiles experimental IC₅₀ values and key findings from recent studies to help you compare **deguelin's** activity. The IC₅₀ is the concentration at which a substance achieves half of its maximum inhibitory effect.

Cancer Type	Cell Line / Model	Reported IC ₅₀ / Effective Concentration	Key Findings and Mechanisms
Prolactinoma	GH3 (rat)	0.1518 µM [1]	Inhibited cell viability, prolactin synthesis; targeted PI3K/AKT/CREB3L1 and ornithine decarboxylase (ODC) [1].
Prolactinoma	MMQ (rat)	0.2381 µM [1]	Promoted apoptosis and cell cycle arrest; targeted ODC [1].
Leukemia	Nalm6 (human)	Significant inhibition at 0.4 µM (low conc.) [2]	Caused G2/M cell cycle arrest, reduced ROS; led to lactate accumulation and ATP depletion [2].

Cancer Type	Cell Line / Model	Reported IC ₅₀ / Effective Concentration	Key Findings and Mechanisms
Pancreatic Cancer	Bxpc-3 (human)	~5-10 μM (from growth curve) [3]	Induced apoptosis, inhibited migration/invasion; suppressed Hedgehog signaling and MMP-2/MMP-9 [3].
Pancreatic Cancer	Panc-1 (human)	~2-5 μM (from growth curve) [3]	Effects similar to Bxpc-3, with higher sensitivity [3].
Non-Small Cell Lung Cancer (NSCLC)	A549, PC9 (human)	Effective at 5-10 μM [4]	Inhibited migration, invasion, and EMT; upregulated tumor suppressors PTEN and KLF4 [4].
Melanoma	A2058, A375 (human)	Sub-micromolar range [5]	Identified via HTS; inhibited OXPHOS, activated AMPK, and inhibited mTORC1 signaling [5].
Hepatocellular Carcinoma (HCC)	Hep3B, HepG2 (human)	Inhibition in low μM range [6]	Suppressed angiogenesis by targeting HGF-c-Met pathway and reducing VEGF secretion [6].

Key Experimental Protocols for Assessing Potency

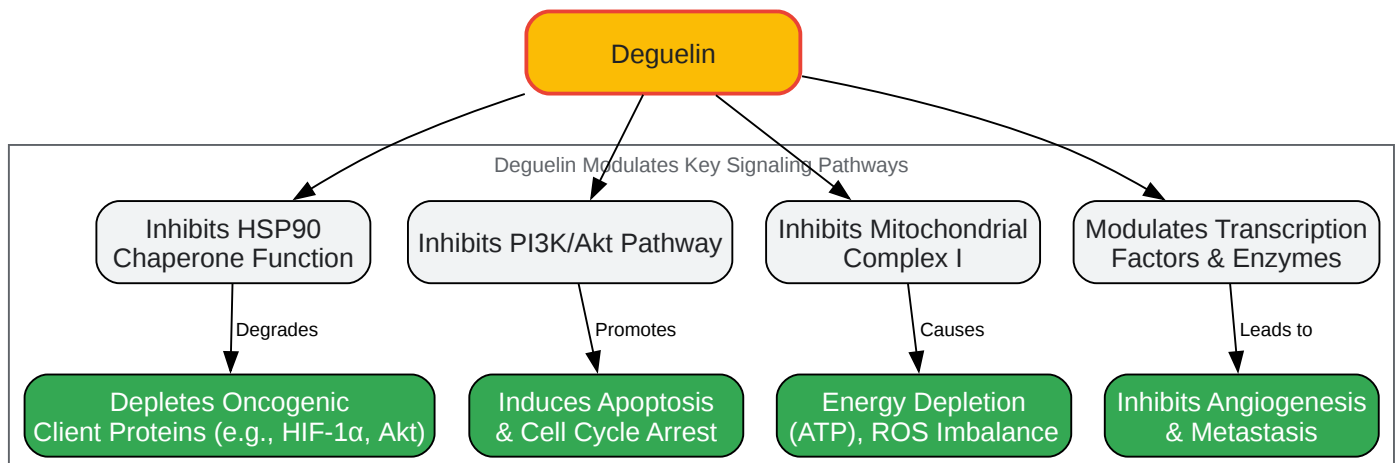
To help you evaluate and potentially replicate these findings, here are the core methodologies commonly used in the cited studies.

- **Cell Viability and Proliferation Assays:** The **CCK-8 assay** is widely used. Cells are seeded in 96-well plates, treated with **deguelin**, and incubated with the CCK-8 reagent. Viability is measured by the absorbance of the formed formazan dye at 450 nm, from which IC₅₀ values are calculated [1] [3] [2]. The **MTS assay** is a similar colorimetric method used for the same purpose [6].
- **Apoptosis Analysis:** The **Annexin V-FITC/PI staining assay** is a standard flow cytometry method. After treatment, cells are stained with Annexin V (which binds to phosphatidylserine on the apoptotic cell surface) and Propidium Iodide (PI, which stains dead cells). This allows for the quantification of the percentages of live, early apoptotic, late apoptotic, and necrotic cells [3] [2].
- **Migration and Invasion Assays:**

- **Wound Healing / Scratch Assay:** A scratch is made in a confluent cell monolayer. The rate of cell migration into the wound area over time is measured microscopically to assess directional migration [3] [4].
- **Transwell / Boyden Chamber Assay:** Cells are placed in an upper chamber with a porous membrane. For migration assays, the lower chamber contains a chemoattractant (e.g., serum). For invasion assays, the membrane is coated with Matrigel. The number of cells that migrate or invade through the membrane is counted after staining [3] [4].
- **Protein Expression Analysis (Western Blot):** This technique detects specific proteins and their post-translational modifications (e.g., phosphorylation). After treatment, cells are lysed, proteins are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies against target proteins (e.g., p-Akt, Caspase-3, PTEN). This confirms the effects of **deguelin** on signaling pathways [4] [7].

Primary Mechanisms of Action of Deguelin

Deguelin is a multi-target agent, and its anticancer effects are mediated through the modulation of several critical cellular pathways. The diagram below illustrates its key mechanisms.



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The core mechanisms involve:

- **HSP90 Inhibition:** **Deguelin** binds to heat-shock protein 90 (Hsp90), disrupting its chaperone function. This leads to the degradation of oncogenic client proteins critical for cancer cell survival, such as HIF-1 α , Akt, and mutant p53 [8] [9] [10].
- **PI3K/Akt Pathway Suppression:** **Deguelin** directly inhibits the PI3K/Akt pathway, a key survival signal in cancer cells. This dephosphorylation of Akt promotes apoptosis [1] [7].
- **Mitochondrial Complex I Inhibition:** By inhibiting complex I in the electron transport chain, **deguelin** disrupts cellular energy metabolism, leading to ATP depletion and contributing to ROS imbalance and cell death [8] [5].
- **Transcription Factor & Enzyme Targeting:** **Deguelin** also acts on other targets like NF- κ B, CREB3L1, and ornithine decarboxylase (ODC), which inhibits processes like proliferation, hormone synthesis, and polyamine metabolism [8] [1].

Important Considerations for Researchers

When interpreting this data and planning experiments, please consider the following:

- **Neurotoxicity Concern:** A major challenge for **deguelin's** clinical translation is its potential **neurotoxicity**, which is linked to mitochondrial complex I inhibition and can lead to Parkinsonian-like symptoms [8] [9]. This has motivated the development of derivatives like **SH-14** and **SH-1242**, designed to retain anticancer efficacy with reduced toxicity [8] [9].
- **Context-Dependent Mechanisms:** The dominant mechanism of action can vary depending on the cellular context, cancer type, and even the concentration used. For instance, low concentrations may affect specific pathways like lactate metabolism, while higher concentrations can induce broad apoptosis and ROS generation [2].

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References

1. Deguelin inhibits growth and prolactin synthesis in ... [nature.com]
2. Suppresses Nalm6 Leukemia Deguelin ... | Research Square Cell [researchsquare.com]
3. inhibits proliferation and migration of human pancreatic... Deguelin [spandidos-publications.com]

4. Deguelin Attenuates Non-Small-Cell Lung Cancer ... [pmc.ncbi.nlm.nih.gov]
5. Mitochondrial Complex I Inhibitor Deguelin induces ... [pmc.ncbi.nlm.nih.gov]
6. suppresses angiogenesis in human... | Oncotarget Deguelin [oncotarget.com]
7. induces the apoptosis of lung Deguelin through... cancer cells [cancerbiomedcentral.com]
8. Deguelin's Anticancer Bioactivity: Challenges and ... [frontiersin.org]
9. A Novel Derivative of the Natural Agent Deguelin for Cancer ... [pmc.ncbi.nlm.nih.gov]
10. Deguelin's Anticancer Bioactivity: Challenges and ... [pmc.ncbi.nlm.nih.gov]

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